molecular formula C43H49Cl2N10O7P B10857899 4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

Cat. No.: B10857899
M. Wt: 919.8 g/mol
InChI Key: CKXWIOLBMVQSCP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of SIAIS164018 (hydrochloride) involves multiple steps, including the formation of the PROTAC structure, which links a ligand for the target protein (ALK/EGFR) to a ligand for an E3 ubiquitin ligase via a linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

SIAIS164018 (hydrochloride) undergoes several types of chemical reactions, primarily related to its function as a PROTAC. These reactions include:

    Substitution Reactions: Involving the replacement of functional groups within the molecule.

    Oxidation and Reduction Reactions: Affecting the oxidation states of the molecule’s components.

    Hydrolysis: Breaking down the compound in the presence of water.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and specific pH conditions. The major products formed from these reactions are typically intermediates that lead to the final PROTAC structure .

Scientific Research Applications

SIAIS164018 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

SIAIS164018 (hydrochloride) exerts its effects through the PROTAC mechanism, which involves the recruitment of an E3 ubiquitin ligase to the target protein (ALK/EGFR). This leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets involved include ALK and EGFR, and the pathways affected are those related to cell cycle regulation, apoptosis, and cancer cell migration .

Properties

Molecular Formula

C43H49Cl2N10O7P

Molecular Weight

919.8 g/mol

IUPAC Name

4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C43H48ClN10O7P.ClH/c1-61-34-23-27(11-12-30(34)48-43-46-24-29(44)39(50-43)47-31-8-4-5-10-35(31)62(2,3)60)51-17-15-26(16-18-51)52-19-21-53(22-20-52)37(56)25-45-32-9-6-7-28-38(32)42(59)54(41(28)58)33-13-14-36(55)49-40(33)57;/h4-12,23-24,26,33,45H,13-22,25H2,1-3H3,(H,49,55,57)(H2,46,47,48,50);1H

InChI Key

CKXWIOLBMVQSCP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)N3CCN(CC3)C(=O)CNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)NC7=NC=C(C(=N7)NC8=CC=CC=C8P(=O)(C)C)Cl.Cl

Origin of Product

United States

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